molecular formula C11H18F3NO4 B13863668 (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate

Cat. No.: B13863668
M. Wt: 285.26 g/mol
InChI Key: OWGGQBZQMQMPBI-LJGVWRNTSA-N
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Description

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include an amino group, a methyl group, and an oxiranyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2-oxirane and 4-methyl-1-pentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and oxiranyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-methyl-1-pentanone: Lacks the oxiranyl group, making it less versatile in certain reactions.

    (2R)-2-Methyl-2-oxiranyl-1-pentanone: Lacks the amino group, affecting its reactivity and applications.

    2,2,2-Trifluoroacetate Derivatives: Compounds with similar trifluoroacetate groups but different core structures.

Uniqueness

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds.

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m1./s1

InChI Key

OWGGQBZQMQMPBI-LJGVWRNTSA-N

Isomeric SMILES

CC(C)CC(C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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